molecular formula C8H8O2 B195540 2'-Hydroxyacetophenone CAS No. 118-93-4

2'-Hydroxyacetophenone

Cat. No. B195540
CAS RN: 118-93-4
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

2’-Hydroxyacetophenone is used as a pharmaceutical intermediate . It is also used in the synthesis of a wide variety of chemical compounds, serving as a versatile building block .


Synthesis Analysis

2’-Hydroxyacetophenone can be synthesized from 2-hydroxy, 2,4-dihydroxy, 2,5-dihydroxy, and 2,6-dihydroxy acetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate . Another method involves treating phenol with Acetyl Chloride . A biocatalyzed in vivo synthesis of α-hydroxy ketones from racemic epoxide starting material has also been described .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxyacetophenone is C8H8O2 and its molecular weight is 136.15 . The structure includes a total of 18 bonds, 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

2’-Hydroxyacetophenone can be used in the synthesis of flavones and flavanones . It can also be used in the production of acyloins .


Physical And Chemical Properties Analysis

2’-Hydroxyacetophenone appears as a light yellow clear liquid . Its melting point ranges from 3 to 6 °C, and it has a boiling point of 213 °C at 956 hPa . The refractive index is 1.558 .

Scientific Research Applications

Catalysis and Chemical Synthesis

2'-Hydroxyacetophenone has been utilized in various chemical syntheses. It was alkylated with substituted benzyl and heteroaryl alcohols to produce C-alkylated products, which were then used to create 2-amino-3-benzyl 1,4-naphthoquinone derivatives (Hunter et al., 2017). Additionally, its reaction with benzaldehyde was studied using various catalysts, resulting in products like 2'-hydroxychalcone and flavanone (Saravanamurugan et al., 2004).

Antiproliferative Activity

2'-Hydroxyacetophenone's derivatives have been evaluated for their antiproliferative activity. The liquid-phase synthesis of 2'-hydroxychalcones from 2'-hydroxyacetophenone showed potential antiproliferative effects when tested using MCF-7 cells (Stoyanov et al., 2002).

Biological Effects

In the context of biological effects, p-Hydroxyacetophenone, a related compound, demonstrated antioxidative, antinociceptive, and anti-inflammatory effects in vivo. It reduced acetic acid-induced writhing response and formalin-induced licking time in mice, indicating potential therapeutic effects in inflammation-associated diseases (Chang et al., 2017).

Crystallography and Structural Studies

Structural studies of 2'-hydroxyacetophenone derivatives have been conducted. For instance, the isolation and crystal structure analysis of 3-aryl-1-(2-hydroxyphenyl)-3-hydroxy-1-propanones derived from 2-hydroxyacetophenone were done to understand their molecular conformations (Mphahlele & Fernandes, 2002). Additionally, a structural study of o-hydroxyacetophenone derivatives helped analyze intermolecular interactions and provided insights into the crystalline structure (Chattopadhyay et al., 2012).

Synthetic Applications

2'-Hydroxyacetophenone has been used in various synthetic applications. It was employed in the synthesis of different compounds, such as 2-hydroxyacetophenone nicotinic acid hydrazone, which was studied for its potential in nonlinear optical applications (Sreeja et al., 2003).

Green Chemistry

It has also been utilized in green chemistry approaches. For example, a study explored a green route for the acylation of resorcinol with acetic acid to produce 2',4'-dihydroxyacetophenone, emphasizing environmentally friendly and reusable catalysts (Yadav & Joshi, 2002).

Safety And Hazards

2’-Hydroxyacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment, and contact with skin, eyes, and clothing should be avoided .

Future Directions

There is ongoing research into the use of 2’-Hydroxyacetophenone in the synthesis of other compounds. For example, a system has been described that allows for biocatalyzed in vivo synthesis of α-hydroxy ketones from racemic epoxide starting material . This could potentially lead to more efficient and sustainable methods of producing compounds of interest.

properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

213.00 °C. @ 717.00 mm Hg
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Vapor Pressure

0.00748 [mmHg]
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Product Name

2'-Hydroxyacetophenone

CAS RN

118-93-4
Record name 2′-Hydroxyacetophenone
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Synthesis routes and methods

Procedure details

Following general operating mode A, 2′-bromoacetophenone (199 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 83% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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